molecular formula C10H12F2O5S B13893503 2,6-Difluoro-3,5-dimethoxybenzyl methanesulfonate

2,6-Difluoro-3,5-dimethoxybenzyl methanesulfonate

Cat. No.: B13893503
M. Wt: 282.26 g/mol
InChI Key: XRMYOQARIBVACO-UHFFFAOYSA-N
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Description

2,6-Difluoro-3,5-dimethoxybenzyl methanesulfonate is an organic compound with the molecular formula C10H10F2O4S. This compound is characterized by the presence of two fluorine atoms, two methoxy groups, and a methanesulfonate group attached to a benzyl ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluoro-3,5-dimethoxybenzyl methanesulfonate typically involves the reaction of 2,6-difluoro-3,5-dimethoxybenzyl alcohol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The reaction can be represented as follows:

2,6-Difluoro-3,5-dimethoxybenzyl alcohol+Methanesulfonyl chloride2,6-Difluoro-3,5-dimethoxybenzyl methanesulfonate+HCl\text{2,6-Difluoro-3,5-dimethoxybenzyl alcohol} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 2,6-Difluoro-3,5-dimethoxybenzyl alcohol+Methanesulfonyl chloride→2,6-Difluoro-3,5-dimethoxybenzyl methanesulfonate+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-3,5-dimethoxybenzyl methanesulfonate undergoes various chemical reactions, including:

    Nucleophilic substitution: The methanesulfonate group can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the methanesulfonate group to a methyl group.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed.

Major Products Formed

    Nucleophilic substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include methyl derivatives.

Scientific Research Applications

2,6-Difluoro-3,5-dimethoxybenzyl methanesulfonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Difluoro-3,5-dimethoxybenzyl methanesulfonate involves its interaction with nucleophiles and electrophiles. The methanesulfonate group is a good leaving group, making the compound reactive towards nucleophilic substitution reactions. The fluorine atoms and methoxy groups can influence the electronic properties of the benzyl ring, affecting the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Difluoro-3,5-dimethoxybenzyl chloride
  • 2,6-Difluoro-3,5-dimethoxybenzyl bromide
  • 2,6-Difluoro-3,5-dimethoxybenzyl iodide

Uniqueness

2,6-Difluoro-3,5-dimethoxybenzyl methanesulfonate is unique due to the presence of the methanesulfonate group, which is a better leaving group compared to halides. This makes it more reactive in nucleophilic substitution reactions. Additionally, the presence of fluorine atoms and methoxy groups can enhance the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C10H12F2O5S

Molecular Weight

282.26 g/mol

IUPAC Name

(2,6-difluoro-3,5-dimethoxyphenyl)methyl methanesulfonate

InChI

InChI=1S/C10H12F2O5S/c1-15-7-4-8(16-2)10(12)6(9(7)11)5-17-18(3,13)14/h4H,5H2,1-3H3

InChI Key

XRMYOQARIBVACO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1F)COS(=O)(=O)C)F)OC

Origin of Product

United States

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